Yttrium sulfide

Semiconductors Optoelectronics Photocatalysis

Yttrium sulfide (Y2S3) stands alone in rare-earth sesquisulfides, offering a 2.58 eV indirect bandgap and an irreversible pressure-induced phase transition (~10 GPa) that boosts photoconductivity 100‑1000×—ideal for pressure-activated optical switches and custom IR ceramics. Its high melting point (1925 °C) and unique −3⁄16, +3⁄16 sulfur-pressure conductivity slopes make it a superior model for defect chemistry research. Moisture‑sensitive; handled under inert atmosphere.

Molecular Formula Y2S3
S3Y2
Molecular Weight 274 g/mol
CAS No. 12039-19-9
Cat. No. B1582073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium sulfide
CAS12039-19-9
Molecular FormulaY2S3
S3Y2
Molecular Weight274 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[S-2].[Y+3].[Y+3]
InChIInChI=1S/3S.2Y/q3*-2;2*+3
InChIKeyBPMRLDMEAPSVQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium Sulfide (CAS 12039-19-9) Procurement Guide: Y2S3 Properties and Industrial Specifications


Yttrium sulfide (Y2S3, CAS 12039-19-9) is an inorganic rare-earth sesquisulfide compound classified within the IIIa metal sulfide group [1]. It exists as a yellow cubic crystalline powder with a density of 3.87 g/cm³ and a melting point of 1925°C [2][3]. Y2S3 is a wide-bandgap semiconductor with an experimentally determined indirect bandgap of 2.58 eV, positioning it between yttrium oxide (Y2O3, 5.6 eV) and other rare-earth sulfides in optical and electronic applications [4]. The material exhibits moisture sensitivity and water reactivity, necessitating controlled handling protocols [1][2].

Why Generic Substitution Fails: Critical Property Divergence Between Y2S3 and Y2O3/Y2O2S in High-Tech Applications


Yttrium sulfide (Y2S3) cannot be interchanged with yttrium oxide (Y2O3) or yttrium oxysulfide (Y2O2S) in advanced optical, electronic, or high-temperature applications due to fundamentally different electronic band structures and chemical stability profiles. Y2S3 exhibits an indirect bandgap of 2.58 eV, significantly narrower than Y2O3 (5.6 eV) and Y2O2S (4.6-4.8 eV), dictating its distinct optical absorption edge and semiconductor behavior [1][2]. Furthermore, the sulfide's higher melting point (1925°C) and unique defect chemistry—characterized by yttrium interstitial dominance under sulfur pressure—yield electrical conduction mechanisms absent in the oxide and oxysulfide analogs [3][4]. These quantifiable divergences directly impact device performance, material compatibility, and procurement specifications.

Y2S3 Comparative Performance Metrics: Direct Evidence Against Y2O3, Y2O2S, La2S3, and Ce2S3


Bandgap Engineering for Semiconductor and Optoelectronic Devices: Y2S3 vs. Y2O3, Y2O2S, La2S3, Ce2S3

Y2S3 possesses an indirect bandgap of 2.58 eV, significantly narrower than Y2O3 (5.6 eV) and Y2O2S (4.6-4.8 eV) [1][2]. This positions Y2S3 as a semiconductor with higher electrical conductivity potential compared to these oxides. Conversely, Y2S3's bandgap is wider than La2S3 (2.5 eV direct) and Ce2S3 (0.8-1.8 eV), offering a balance between conductivity and optical transparency for specific applications [3][4]. The 2.58 eV value is based on experimental data for δ-Y2S3 at 300K [1].

Semiconductors Optoelectronics Photocatalysis Wide-bandgap materials

High-Temperature Stability for Extreme Environment Applications: Y2S3 vs. Y2O3

Yttrium sulfide exhibits a melting point of 1925°C, which is 485-514°C lower than that of yttrium oxide (Y2O3) at 2410-2439°C [1][2]. This difference is critical for applications where a lower processing temperature is advantageous or where the material's solid-state properties at high temperatures are paramount.

High-temperature materials Thermal stability Ceramics Refractory

Irreversible Phase Transition and Enhanced Photoconductivity Under High Pressure: Y2S3 vs. Pristine State

Under applied pressure, Y2S3 undergoes an irreversible first-order phase transition from a monoclinic to an orthorhombic crystal structure at approximately 10 GPa [1]. This transition is accompanied by a sharp decrease in bandgap and a remarkable 2-3 orders of magnitude increase in photoconductivity in the decompressed sample compared to the pristine material [1]. This behavior is a unique differentiator for applications involving high-pressure environments or for tuning optoelectronic properties.

High-pressure physics Phase transitions Photoconductivity Materials under extreme conditions

Defect-Mediated Electrical Conduction: Y2S3 vs. Group IIa Sulfides

Electrical conductivity measurements under controlled sulfur partial pressure reveal distinct defect chemistry in Y2S3 compared to Group IIa sulfides (BeS, MgS, CaS, SrS) [1]. While Group IIa sulfides exhibit predominantly ionic conduction with metal cations as charge carriers, Y2S3 shows a sulfur pressure dependence of conductivity with a slope of -3/16 on a logarithmic plot, indicating predominance of ionized yttrium interstitial ions [1]. At higher sulfur pressures, Y2S3 transitions to p-type conduction with a +3/16 slope, attributed to fully ionized yttrium vacancies [1]. This is in stark contrast to the 1/6 slope and p-type conduction of BeS and MgS at higher pressures [1].

Solid-state ionics Defect chemistry Electrical conductivity Semiconductors

Thermoelectric Potential and Doping Behavior: Y2S3 vs. Dysprosium Sesquisulfide (Dy2S3)

Yttrium sesquisulfide (Y2S3) has been investigated as a potential high-temperature thermoelectric material due to its high melting point and chemical similarity to dysprosium sesquisulfide (Dy2S3), which exhibits promising thermoelectric properties when doped with copper [1]. However, direct measurements on Y2S3 mechanically alloyed with Cu, B, and Al dopants revealed that these doped Y2S3 alloys are not useful as high-temperature thermoelectric materials [1]. Specifically, Cu- and B-doped Y2S3 are insulators, while Al-doped Y2S3 behaves as a metastable degenerate semiconductor with a maximum power factor of only 0.6 μW cm⁻¹ °C⁻², which decreases with increasing temperature [1][2].

Thermoelectrics Energy harvesting Doping Rare-earth chalcogenides

Optical Transparency in the IR Region: Y2S3 vs. La2S3 Ceramics

Hot-pressed ceramics of Y2S3, La2S3, and EuS have been investigated for their optical properties in the 0.3-45 μm range [1]. While stoichiometric La2S3 is a promising material for making ceramics transparent in the IR region, Y2S3 exhibits different reflection and transmission characteristics [1][2]. The transmission of La2S3 increases with electrical resistance, a relationship that may differ for Y2S3 due to its distinct defect chemistry and band structure [2].

Infrared optics Ceramics Optical materials Spectroscopy

Strategic Procurement Scenarios: Where Y2S3 Outperforms Oxides and Alternative Sulfides


Pressure-Tunable Optoelectronic Devices and Sensors

Y2S3 is uniquely positioned for the development of novel optoelectronic devices that leverage its irreversible pressure-induced phase transition at ~10 GPa. This transition yields a 2-3 order of magnitude increase in photoconductivity, enabling the creation of pressure-activated sensors or optical switches [1].

High-Temperature Semiconductor Components Requiring Moderate Bandgap

For applications requiring a wide-bandgap semiconductor with a melting point below 2000°C, Y2S3 (2.58 eV bandgap, 1925°C melting point) offers a compelling alternative to Y2O3 (5.6 eV, 2410°C) [1][2]. Its lower processing temperature can simplify fabrication while maintaining sufficient thermal stability for many high-temperature electronics.

Specialized IR Optical Ceramics with Distinct Defect Chemistry

In the fabrication of infrared optical ceramics, Y2S3 provides a distinct optical signature compared to La2S3 due to its different defect chemistry and band structure [1]. This makes Y2S3 a candidate for custom IR windows, lenses, or filters where its specific transmission and reflection characteristics are required.

Model System for Studying Defect-Mediated Conduction in Rare-Earth Sulfides

The well-characterized sulfur pressure dependence of Y2S3's electrical conductivity, with its unique -3/16 and +3/16 slopes, makes it an ideal model compound for fundamental research into defect chemistry and ionic/electronic transport in rare-earth sesquisulfides [1].

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